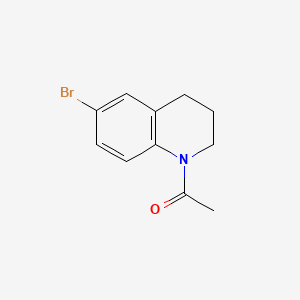

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKJGRWIRTURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176726 | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-40-5 | |

| Record name | 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22190-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD3GNJ239 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 6-position and an acetyl group on the nitrogen atom provides functional handles for further chemical modifications, making it a versatile building block in medicinal chemistry. This guide will focus on two principal and practical synthetic strategies for its preparation.

Synthetic Routes Overview

The synthesis of this compound can be efficiently achieved through two primary pathways:

-

Route 1: Electrophilic Bromination. This approach involves the direct bromination of the pre-formed 1-Acetyl-1,2,3,4-tetrahydroquinoline.

-

Route 2: N-Acetylation. This method begins with the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline, which is subsequently acetylated at the nitrogen atom.

The selection of the optimal route may depend on the availability of starting materials, desired purity, and scalability of the process.

Route 1: Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline

This synthetic route is a direct and high-yielding method to obtain the target compound. The electron-donating nature of the acetylated amino group activates the aromatic ring, facilitating electrophilic substitution, primarily at the para-position.

Experimental Protocol

Materials:

-

1-Acetyl-1,2,3,4-tetrahydroquinoline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-Acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in N,N-dimethylformamide (DMF).

-

To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature (20°C).

-

Continue stirring the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Acetyl-1,2,3,4-tetrahydroquinoline | N/A |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 96% | [1] |

Logical Workflow Diagram

References

An In-depth Technical Guide to 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted data, analogous compound data, and established synthetic methodologies to serve as a valuable resource for researchers working with this and structurally related compounds.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic distribution of the target compound. The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern. The predicted fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the tetrahydroquinoline ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 254.0175 |

| [M+Na]⁺ | 275.9994 |

| [M-H]⁻ | 252.0029 |

| [M]⁺ | 253.0097 |

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR. These predictions are based on the known spectra of 6-bromo-1,2,3,4-tetrahydroquinoline and the anticipated electronic effects of N-acetylation. The acetyl group is expected to introduce a downfield shift on the neighboring protons and carbons.

Table 2: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.0 | m | 3H | Aromatic protons |

| ~ 3.8 | t | 2H | H-2 |

| ~ 2.8 | t | 2H | H-4 |

| ~ 2.2 | s | 3H | Acetyl CH₃ |

| ~ 1.9 | m | 2H | H-3 |

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 169 | C=O (Acetyl) |

| ~ 140 | C-8a |

| ~ 132 | C-7 |

| ~ 130 | C-5 |

| ~ 128 | C-4a |

| ~ 116 | C-6 |

| ~ 43 | C-2 |

| ~ 27 | C-4 |

| ~ 24 | C-3 |

| ~ 22 | Acetyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorptions are the amide carbonyl stretch from the acetyl group and various vibrations associated with the aromatic and aliphatic parts of the molecule.

Table 4: Expected Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1660 | Strong | Amide C=O stretch (Acetyl) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C bending |

| ~ 1280 | Medium | C-N stretch |

| ~ 810 | Strong | C-H out-of-plane bending (Aromatic) |

| ~ 550 | Medium | C-Br stretch |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-acetylation of its precursor, 6-bromo-1,2,3,4-tetrahydroquinoline.

Synthesis of this compound

This procedure is adapted from general methods for the N-acetylation of tetrahydroquinolines.[2]

Materials:

-

6-bromo-1,2,3,4-tetrahydroquinoline

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.

-

Add acetic anhydride (1.2 equivalents) to the solution. A catalytic amount of pyridine can also be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activities or signaling pathway interactions of this compound. However, the tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Therefore, this compound could be a candidate for screening in various biological assays.

References

- 1. PubChemLite - this compound (C11H12BrNO) [pubchemlite.lcsb.uni.lu]

- 2. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines available information with established methodologies for structurally related compounds to offer a thorough resource for research and development.

Core Chemical Properties

This compound is a derivative of the tetrahydroquinoline heterocyclic scaffold, featuring an acetyl group at the nitrogen (position 1) and a bromine atom at position 6 of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | --INVALID-LINK-- |

| Molecular Weight | 254.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 22190-40-5 | --INVALID-LINK--[1] |

| Appearance | Predicted: White to pale yellow solid | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | --INVALID-LINK--[1] |

| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and esters. | --INVALID-LINK-- |

Synthesis and Purification

-

Route A: Bromination of 1,2,3,4-tetrahydroquinoline followed by N-acetylation.

-

Route B: N-acetylation of 1,2,3,4-tetrahydroquinoline followed by bromination.

Both routes are chemically viable, and the choice may depend on precursor availability and desired regioselectivity. Below is a generalized experimental protocol based on established methods for similar transformations.

Proposed Synthetic Pathway

Experimental Protocols (Generalized)

Route A: Bromination followed by Acetylation

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline

This procedure is adapted from the bromination of 1,2,3,4-tetrahydroquinoline.

-

Materials: 1,2,3,4-tetrahydroquinoline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: To a stirred solution of 1,2,3,4-tetrahydroquinoline in acetonitrile at 0°C, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.[2]

Step 2: Synthesis of this compound

This procedure involves the N-acetylation of the product from Step 1.

-

Materials: 6-Bromo-1,2,3,4-tetrahydroquinoline, Acetic anhydride or Acetyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure: To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline and a base in a suitable solvent, acetic anhydride or acetyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

Route B: Acetylation followed by Bromination

A brief experimental description for the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline suggests dissolving the starting material in DMF and adding N-bromosuccinimide portion-wise. The reaction is stirred at room temperature for 3 hours, followed by pouring into water and extraction with ethyl acetate[3].

Purification

Purification of the final product can be achieved through standard laboratory techniques.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purified crystalline solid.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is typically used to elute the compound.

Spectral Data (Predicted and Analog-Based)

No experimental spectra for this compound were found in the searched literature. The following data is based on predictions and analysis of the precursor, 6-bromo-1,2,3,4-tetrahydroquinoline.

| Technique | Predicted/Analog Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-7.5 ppm. The methylene protons of the tetrahydroquinoline ring are expected to appear as multiplets between δ 1.8-3.8 ppm. A singlet for the acetyl methyl group is anticipated around δ 2.2 ppm. The ¹H NMR spectrum of the precursor, 6-bromo-1,2,3,4-tetrahydroquinoline, shows signals for the aliphatic protons at approximately δ 1.9 (m, 2H), 2.7 (t, 2H), and 3.3 (t, 2H) ppm, and aromatic protons between δ 6.5-7.0 ppm.[4][5] |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The aliphatic carbons of the tetrahydroquinoline ring would likely appear between δ 20-50 ppm. The acetyl carbonyl carbon is predicted to be in the range of δ 168-172 ppm, and the acetyl methyl carbon around δ 22 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 253 and 255 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The [M+H]⁺ adduct would be observed at m/z 254 and 256. Predicted collision cross-section data for various adducts is available.[4] |

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the public domain. However, the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.

-

Anticancer Activity: Many tetrahydroquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines. The introduction of a bromine atom can sometimes enhance cytotoxic effects.

-

Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents. It is plausible that derivatives of this compound could be investigated for antibacterial properties.

-

Kinase Inhibition: A structurally related compound, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide, has been identified as a potential inhibitor of various kinases, suggesting that the N-acetylated tetrahydroquinoline core may be a useful scaffold for designing kinase inhibitors[6].

The N-acetylation of the tetrahydroquinoline core has been shown in some ligand series to modulate affinity for biological targets, such as opioid receptors. This suggests that the acetyl group can play a significant role in the pharmacological profile of these molecules.

Given the lack of specific data, the following diagram illustrates a generalized logical relationship for investigating the potential biological activities of this compound class.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis, purification, and potential areas of biological investigation based on the established chemistry of related tetrahydroquinoline derivatives. Further research is warranted to fully elucidate its chemical and biological properties.

References

The Biological Frontier of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery

Introduction: The quinoline scaffold and its hydrogenated derivatives, such as tetrahydroquinoline (THQ), are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of various substituents onto the THQ backbone allows for the fine-tuning of their biological effects. This technical guide focuses on the predicted biological activities of a specific derivative, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, based on extensive data from structurally analogous compounds. Due to a lack of direct experimental data on this precise molecule, this paper extrapolates potential anticancer and antimicrobial activities, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, detailed experimental methodologies for its evaluation, and insights into potential mechanisms of action.

Predicted Anticancer Activity

The presence of both a bromine atom at the 6-position and an acetyl group on the nitrogen of the tetrahydroquinoline ring suggests a strong potential for anticancer activity. Bromine substitution on the quinoline ring has been consistently associated with enhanced cytotoxic effects against various cancer cell lines.[1][2] The acetyl group, by modifying the electronic properties of the nitrogen atom, can influence the molecule's interaction with biological targets.

Quantitative Data from Analogous Compounds

The following tables summarize the in vitro anticancer activity of various bromo-substituted quinoline and tetrahydroquinoline derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Bromo-Substituted Quinolines and Tetrahydroquinolines

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |

| Brominated Methoxyquinolines | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioma), HeLa (cervical cancer), HT29 (colon carcinoma) | 5.45–9.6 µg/mL | [1] |

| Brominated 8-Hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7–25.6 µg/mL | [1] |

| Tetrahydroquinoline Derivatives | Compound 15 (a pyrazolo[3,4-b]quinoline derivative) | MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer) | 15.16 µM (MCF-7), 18.74 µM (HepG2), 18.68 µM (A549) | [3] |

| Tetrahydroquinoline Derivatives | Compound 2 | MCF-7, MDA-MB-231 (breast cancer) | 50 µM (MCF-7), 25 µM (MDA-MB-231) | |

| 6-Bromo quinazoline derivatives | Compound 8a | MCF-7, SW480 (colon cancer) | 15.85 µM (MCF-7), 17.85 µM (SW480) | [4] |

| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (lung cancer) | 0.033 µM | [5][6] |

| Morpholine-Substituted Tetrahydroquinolines | Compound 10h | MCF-7 | 0.087 µM | [5] |

Predicted Antimicrobial Activity

The tetrahydroquinoline nucleus is also a key pharmacophore in the development of antimicrobial agents. The addition of an acetyl group and a bromine atom can modulate the lipophilicity and electronic distribution of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and interact with intracellular targets.

Quantitative Data from Analogous Compounds

The following table presents the antimicrobial activity, primarily as Minimum Inhibitory Concentration (MIC) values, of various N-acetylated and bromo-substituted quinoline and tetrahydroquinoline analogs against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Quinolines and Tetrahydroquinolines

| Compound Class | Test Organism(s) | Activity Metric | Result | Reference(s) |

| N-Acyl Ciprofloxacin Derivatives | Staphylococcus aureus, Micrococcus luteus | MIC | <0.05 µM (S. aureus), 0.2 µM (M. luteus) | [7] |

| Quinoxaline-based compounds | S. aureus, Bacillus subtilis, MRSA, E. coli | MIC | 4–16 µg/mL (S. aureus), 8–32 µg/mL (B. subtilis), 8–32 µg/mL (MRSA), 4–32 µg/mL (E. coli) | |

| Carbazole Derivatives | S. aureus, E. coli | MIC | 1.1 µg/mL (S. aureus), 6.4 µg/mL (E. coli) | [8] |

| N-substituted carbazole derivatives | Various bacteria | MIC | 1–64 µg/mL | [9] |

| N-substituted 3-acetyltetramic acids | Gram-positive bacteria (including MRSA) | MIC | Good activity reported | [10] |

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Application of Disks: Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of this compound. Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its anticancer effects through various mechanisms.

Inhibition of Topoisomerases

Many quinoline-based compounds have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[1][11] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. The bromo-substitution on the quinoline ring can enhance this inhibitory activity.

Figure 1: Potential mechanism of action via topoisomerase inhibition.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13][14] Several tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]

Figure 2: Putative modulation of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a promising candidate for anticancer and antimicrobial drug discovery. The presence of the 6-bromo and N-acetyl substituents on the tetrahydroquinoline core are key features that are anticipated to confer potent biological activity. The data and protocols presented in this technical guide provide a solid foundation for initiating research programs aimed at synthesizing, evaluating, and elucidating the mechanisms of action of this and related derivatives. Further investigation is warranted to fully explore the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-substituted 3-acetyltetramic acid derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Disclaimer: No direct experimental data on the mechanism of action for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline has been identified in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related 1-acetyl-tetrahydroquinoline and 6-bromo-tetrahydroquinoline derivatives. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific molecule.

Introduction

This compound is a synthetic heterocyclic compound. The tetrahydroquinoline (THQ) core is a prevalent scaffold in numerous biologically active natural products and pharmacologically relevant therapeutic agents. The introduction of an acetyl group at the 1-position and a bromine atom at the 6-position is expected to modulate the electronic and steric properties of the parent THQ ring, potentially leading to a unique pharmacological profile. This document will explore the plausible biological targets and signaling pathways for this compound by examining the established activities of its close analogs.

Postulated Mechanisms of Action Based on Analog Studies

Based on the activities of related tetrahydroquinoline derivatives, several potential mechanisms of action can be hypothesized for this compound. These include anticancer, neuropharmacological, and immunomodulatory activities.

The tetrahydroquinoline scaffold is a recurring motif in compounds with demonstrated antiproliferative effects. Several potential targets and pathways have been identified for THQ derivatives.

-

G Protein-Coupled Estrogen Receptor (GPER) Targeting: Some tetrahydroquinoline derivatives have been investigated as modulators of GPER, a receptor implicated in the proliferation of breast cancer cells.[1]

-

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a critical regulator of cancer cell growth and metabolism. Certain THQ derivatives have been identified as potential mTOR inhibitors.[2][3]

-

Induction of Apoptosis: Various tetrahydroquinolinone derivatives have been shown to exert their antiproliferative effects on cancer cells by inducing programmed cell death (apoptosis).[4]

-

KRas Inhibition: Tetrahydroisoquinoline derivatives, structurally similar to THQs, have shown inhibitory activity against KRas, a key protein in many cancer signaling pathways.[5]

It is important to note that some fused tricyclic tetrahydroquinolines have been reported as pan-assay interference compounds (PAINS), suggesting that their observed activity may sometimes be due to non-specific interactions or assay artifacts.[6]

N-Acetylation of the tetrahydroquinoline core has been demonstrated to significantly influence the affinity for opioid receptors. Specifically, this modification can increase the affinity for the δ-opioid receptor (DOR), leading to ligands with a mixed-efficacy profile of μ-opioid receptor (MOR) agonism and DOR antagonism.[7] This profile is of interest for developing analgesics with a reduced side-effect profile.

The retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a target for cancer immunotherapy. Tetrahydroquinoline derivatives have been discovered as potent RORγt agonists, suggesting a potential immunomodulatory role.[8]

Derivatives of tetrahydroquinoline have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme central to the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. The 6-bromo substitution, in particular, is found in compounds designed to target neurological disorders.[10]

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative data for various tetrahydroquinoline derivatives, providing a reference for potential potencies that could be expected for this compound.

| Compound Class | Target/Assay | Cell Line(s) | IC50/EC50 | Reference |

| Tetrahydroquinoline derivative (Compound 2) | Antiproliferative | MCF-7 | 50 µM | [1] |

| Tetrahydroquinoline derivative (Compound 2) | Antiproliferative | MDA-MB-231 | 25 µM | [1] |

| Morpholine-substituted THQ (Compound 10e) | mTOR Inhibition | A549 | 0.033 µM | |

| Morpholine-substituted THQ (Compound 10h) | mTOR Inhibition | MCF-7 | 0.087 µM | [2] |

| Tetrahydroisoquinoline (GM-3-18) | KRas Inhibition | Colon Cancer Lines | 0.9 - 10.7 µM | [5] |

| Tetrahydroquinoline derivative (8g) | RORγt Agonism | Dual FRET Assay | 8.9 nM | |

| Tetrahydroquinoline derivative | Acetylcholinesterase Inhibition | In vitro assay | 215 µM | [9] |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, the following experimental workflows are proposed.

A primary assessment of anticancer activity can be performed using a cell viability assay across a panel of cancer cell lines.

Experimental Workflow for Anticancer Screening

Caption: Workflow for determining the in vitro anticancer activity.

Based on the initial screening, more specific assays can be conducted to identify the molecular target.

Methodology for mTOR Inhibition Assay:

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549, MCF-7) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration.

-

Lysis: Lyse the cells to extract proteins.

-

Western Blotting: Perform Western blot analysis to detect the phosphorylation status of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1). A decrease in phosphorylation would indicate mTOR pathway inhibition.

Signaling Pathway for mTOR Inhibition

Caption: Postulated mTOR signaling pathway inhibition.

Methodology for Opioid Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

-

Radioligand Binding: Incubate the membranes with a specific radioligand for each receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) in the presence of varying concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand and quantify the radioactivity.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity of the compound for each receptor.

Logical Relationship for Opioid Receptor Modulation

Caption: Influence of N-acetylation on opioid receptor affinity.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, the existing literature on related tetrahydroquinoline analogs provides a strong foundation for postulating several plausible biological activities. The most promising avenues for investigation appear to be in the areas of oncology, neuropharmacology, and immunology. The experimental protocols and conceptual pathways outlined in this guide offer a rational framework for initiating a comprehensive evaluation of this compound's pharmacological profile. Future research is essential to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

Predictive Analysis of the In Vitro Bioactivity of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vitro biological activities of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates potential anticancer and antimicrobial properties from studies on structurally analogous tetrahydroquinoline and quinoline derivatives. Detailed experimental protocols for evaluating these activities are provided, alongside a summary of quantitative data from related compounds to guide future research. Furthermore, key signaling pathways likely to be modulated by this class of compounds are illustrated.

Introduction

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto these core structures allows for the fine-tuning of their pharmacological profiles. This compound combines the key features of a tetrahydroquinoline nucleus with an N-acetyl group and a bromine atom at the 6-position. These modifications are anticipated to influence the molecule's electronic and steric properties, potentially leading to significant biological effects. This guide serves as a foundational resource for researchers initiating in vitro studies on this compound, offering insights based on the established bioactivities of its structural relatives.

Predicted Biological Activities

Based on the biological evaluation of analogous compounds, this compound is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of tetrahydroquinoline have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The presence of the tetrahydroquinoline core suggests that this compound could potentially inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies on related compounds suggest that the PI3K/AKT/mTOR signaling pathway is a potential target for this class of molecules.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication. The quinoline scaffold within the target molecule suggests potential for antibacterial and antifungal activity. The specific substitution pattern will play a crucial role in determining the spectrum and potency of its antimicrobial action.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of various tetrahydroquinoline and quinoline derivatives against several cancer cell lines and microbial strains. This data provides a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Anticancer Activity of Tetrahydroquinoline and Quinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC50, µM) |

| Tetrahydroquinolinones | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Micromolar concentrations |

| 2-Arylquinolines | 2-Phenylquinoline derivatives | PC3, HeLa | 8.3 - 34.34 |

| Tetrahydroquinolines | Pyrazolo quinoline derivative | MCF-7, HepG-2, A549 | 15.16 - 18.74 |

| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 | 0.033 |

| Morpholine-Substituted Tetrahydroquinolines | Compound 10h | MCF-7 | 0.087 |

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Bacterial/Fungal Strain | Activity Metric (MIC, µg/mL) |

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |

| Facilely Accessible Quinoline Derivatives | Clostridioides difficile | ≤ 4.0 |

| Dihydrotriazine-substituted Quinolines | Staphylococcus aureus, Escherichia coli | 2 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the potential anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Visualizations

The following diagrams illustrate a potential signaling pathway that may be affected by tetrahydroquinoline derivatives and a general workflow for in vitro biological evaluation.

Caption: A general workflow for the in vitro biological evaluation of a test compound.

References

An In-depth Technical Guide on the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Derivatives

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and its derivatives, tailored for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Synthesis of the Core Scaffold: this compound

The foundational step in the development of various derivatives is the synthesis of the this compound core. A common and effective method for this transformation is the direct bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-acetyl-1,2,3,4-tetrahydroquinoline using a suitable brominating agent. The acetyl group on the nitrogen atom directs the substitution to the para position of the aromatic ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on the bromination of N-acetylated tetrahydroquinoline.

Materials:

-

1-Acetyl-1,2,3,4-tetrahydroquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in acetonitrile.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into water (150 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic phases with saturated aqueous ammonium chloride solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Quantitative Data

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | C11H13NO | 175.23 | 1.0 |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.0-1.2 |

| Acetonitrile | C2H3N | 41.05 | Solvent |

| This compound | C11H12BrNO | 254.12 | - |

Yield: 96% (as reported in a representative synthesis)[1]

Characterization Data

| Technique | Data |

| ¹H NMR | (D6-DMSO): δ 1.85 (m, 2H), 2.16 (s, 3H), 2.70 (m, 2H), 3.66 (m, 2H), 7.25-7.60 (m, 3H).[1] |

Synthesis of this compound Derivatives

The this compound core serves as a versatile platform for the synthesis of a wide array of derivatives. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl Derivatives

A common strategy for the derivatization of the core structure is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the 6-position of the tetrahydroquinoline ring and an aryl or heteroaryl group.

Caption: Suzuki-Miyaura coupling for derivatization.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives. The N-acetyl group is often introduced after the coupling reaction.

Materials:

-

6-bromo-1,2,3,4-tetrahydroquinoline

-

Arylboronic acid (e.g., phenylboronic acid)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Ethanol (EtOH)

-

Water (H2O)

Procedure:

-

To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline in a mixture of toluene, ethanol, and water, add the arylboronic acid and sodium carbonate.

-

Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II).

-

Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 6-aryl-1,2,3,4-tetrahydroquinoline.

-

The N-acetylation of the product can then be carried out using the protocol described in section 1.2.

Quantitative Data for Suzuki-Miyaura Coupling

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 6-bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | 212.09 | 1.0 |

| Phenylboronic acid | C6H7BO2 | 121.93 | 1.1 |

| PdCl2(PPh3)2 | C36H30Cl2P2Pd | 701.90 | 0.03 |

| Sodium carbonate | Na2CO3 | 105.99 | 2.0 |

| 6-phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | 209.29 | - |

Yield: High yields are generally reported for this type of reaction.

Biological Significance and Potential Signaling Pathways

Derivatives of tetrahydroquinoline are of significant interest in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties. For instance, some tetrahydroquinolinone derivatives have been shown to induce oxidative stress and autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[1]

Caption: Potential signaling pathway affected by tetrahydroquinoline derivatives.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline are limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets based on the established biological activities of structurally related tetrahydroquinoline and quinolinone compounds. The proposed mechanisms and pathways are intended to serve as a scientifically grounded framework for future research and are, at present, hypothetical.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability have made it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, this compound, incorporates key structural features—an acetyl group at the 1-position and a bromine atom at the 6-position—that can significantly influence its physicochemical properties and biological interactions. While direct evidence is pending, the analysis of analogous structures suggests potential therapeutic applications in oncology and neurodegenerative diseases.

Proposed Therapeutic Areas and Potential Molecular Targets

Based on the known activities of related tetrahydroquinoline derivatives, two primary areas of therapeutic potential for this compound are proposed: oncology and neurodegenerative disorders.

1. Oncology:

The tetrahydroquinoline core is present in several compounds investigated for their anticancer properties. The proposed mechanisms of action in this context often revolve around the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Several quinoline and tetrahydroquinoline derivatives have been shown to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in various cancers and play a crucial role in tumor growth and angiogenesis. The N-acetyl group and the bromo-substituent of this compound could potentially interact with the ATP-binding pocket of these kinases.

-

Tubulin Polymerization Inhibition: Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[1] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The structural features of this compound may allow it to bind to tubulin and interfere with microtubule formation.

-

Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Modulation: Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as inverse agonists of RORγ, a potential therapeutic target for prostate cancer.[2] RORγ is a nuclear receptor that regulates the transcription of genes involved in steroidogenesis and cell proliferation.

2. Neurodegenerative Disorders:

The tetrahydroquinoline scaffold is also found in compounds with neuroprotective and neuromodulatory activities.

-

Opioid Receptor Modulation: N-substituted tetrahydroquinoline analogs have been investigated as mixed-efficacy ligands for μ-opioid (MOR) and δ-opioid (DOR) receptors.[3] Such ligands have potential applications in pain management with a reduced side-effect profile. The N-acetyl group in this compound is a key modification that could influence its affinity and efficacy at these receptors.[3]

-

Cholinesterase Inhibition: While more distantly related, quinoxaline scaffolds, which share some structural similarities, have been explored as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4] It is plausible that the tetrahydroquinoline core could also be adapted to target AChE.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for structurally related compounds to provide a reference for potential potency. It is important to note that these values are not for this compound itself.

| Compound Class/Example | Target | Assay | Potency (IC50/GI50) | Reference |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 6d) | Tubulin Polymerization | Cytotoxicity against A549, KB, KBvin, DU145 cell lines | 1.5 - 1.7 nM | [1] |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (Compounds 6b-6e, 5f) | Tubulin Polymerization | Inhibition of tubulin assembly | 0.92 - 1.0 µM | [1] |

| 1,2,3,4-tetrahydroquinoline derivatives | RORγ | Inverse agonist activity | - | [2] |

| Quinoxaline derivative (2,3-Dimethylquinoxalin-6-amine) | Acetylcholinesterase (AChE) | Enzyme inhibition | 0.077 µM | [4] |

Proposed Signaling Pathways

The following diagrams illustrate the hypothetical signaling pathways that could be modulated by this compound based on the activities of related compounds.

Caption: Proposed inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Hypothetical Experimental Protocols

To investigate the potential therapeutic targets of this compound, the following experimental workflows are proposed.

1. Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This experiment would determine the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.

Caption: Workflow for a kinase inhibition assay.

Methodology:

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to obtain a range of concentrations.

-

Reaction Setup: In a 96-well plate, the compound dilutions are incubated with recombinant human EGFR kinase in a kinase buffer containing ATP and a synthetic peptide substrate.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured, and the data is plotted as percent inhibition versus compound concentration to determine the IC50 value.

2. Cell-Based Proliferation Assay (MTT Assay)

This experiment would assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Caption: Workflow for an MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, human lung carcinoma) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Conclusion

While further experimental validation is required, the structural characteristics of this compound, when compared with analogous compounds, suggest a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. The proposed targets and experimental frameworks outlined in this guide provide a roadmap for future investigations into the pharmacological profile of this compound. The synthesis of this compound and its derivatives, followed by a systematic biological evaluation as proposed, will be crucial in elucidating its true therapeutic potential.

References

- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Structure-Activity Relationship of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive structure-activity relationship (SAR) studies on 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline are not widely available in the public domain. This guide, therefore, presents a putative SAR based on established findings for structurally related 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline analogs. The information herein is intended to serve as a foundational resource to inform future research and drug discovery efforts centered on this scaffold.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of an acetyl group at the 1-position and a bromine atom at the 6-position, as seen in this compound, significantly modifies the electronic and steric properties of the parent molecule. These modifications are anticipated to influence its pharmacokinetic profile and biological activity. This document explores the potential structure-activity relationships of this specific molecule by drawing parallels with closely related analogs.

Core Structure and Key Functional Groups

The chemical structure of this compound consists of a fused bicyclic system with an acetylated nitrogen atom and a brominated aromatic ring.

-

1-Acetyl Group: The acetyl group at the N1 position introduces an amide functionality. This can influence the molecule's conformation, polarity, and ability to act as a hydrogen bond acceptor. It may also impact metabolic stability.

-

6-Bromo Group: The bromine atom at the C6 position is an electron-withdrawing group that can affect the electron density of the aromatic ring. Its size and lipophilicity can also play a role in receptor binding and membrane permeability.

-

Tetrahydroquinoline Scaffold: The saturated heterocyclic ring provides a three-dimensional structure that can be modified to explore different spatial arrangements for optimal target interaction.

Putative Structure-Activity Relationships

Based on SAR studies of analogous tetrahydroquinolines and tetrahydroisoquinolines, the following hypotheses can be proposed for this compound and its derivatives.

The N-acetyl group is a critical point for modification. Alterations to this group can significantly impact activity.

| Modification of 1-Acetyl Group | Predicted Impact on Activity | Rationale based on Analogs |

| Replacement with other acyl groups (e.g., propionyl, benzoyl) | May alter potency and selectivity. | In related series, the size and nature of the N-acyl group can influence binding affinity. |

| Removal of the acetyl group (N-deacetylation) | Likely to change the biological target profile. | The secondary amine in the resulting 6-bromo-1,2,3,4-tetrahydroquinoline can interact differently with targets. |

| Conversion to N-sulfonyl derivatives | Could improve metabolic stability and alter receptor interactions. | N-sulfonyl groups are common bioisosteres for N-acyl groups. |

The position and nature of the substituent on the aromatic ring are key determinants of activity.

| Modification at the 6-Position | Predicted Impact on Activity | Rationale based on Analogs |

| Replacement of Bromine with other Halogens (Cl, F, I) | Expected to modulate lipophilicity and electronic properties, thereby affecting potency. | Halogen bonding and steric effects are crucial for the activity of many quinoline-based compounds. |

| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | May shift the biological activity or selectivity. | Studies on bromo-derivatives of 8-substituted quinolines have shown that substituents at this position can confer anticancer properties.[1] |

| Introduction of Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Could introduce new interactions with the biological target. | These groups can form key hydrogen bonds within a receptor's binding pocket. |

Potential Therapeutic Targets and Biological Activities

Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds have demonstrated a wide range of biological activities.[2][3][4][5] It is plausible that this compound and its analogs could be explored for similar therapeutic applications.

-

Anticancer Activity: Bromo-derivatives of quinolines have been investigated as potential anticancer agents.[1] The cytotoxic effects could be mediated through mechanisms like the inhibition of topoisomerase I.

-

Antimicrobial and Antifungal Activity: Various N-substituted tetrahydroisoquinoline analogs have shown promising activity against bacterial and fungal strains.[3]

-

Neurological Disorders: The tetrahydroisoquinoline scaffold is present in compounds targeting neurodegenerative disorders.[2][3]

-

Chemokine Receptor Antagonism: Tetrahydroquinoline-based structures have been developed as CXCR4 antagonists, which have implications in cancer and inflammation.[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of this compound derivatives, based on established methods for related compounds.

A common route for the synthesis of this compound involves the acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline.[7]

Step 1: Synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline This intermediate can be synthesized through the bromination of 1,2,3,4-tetrahydroquinoline or via cyclization reactions of appropriately substituted anilines.[8][9]

Step 2: Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline

-

Dissolve 6-bromo-1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

This protocol is used to assess the potential anticancer activity of the synthesized compounds.

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤0.1%) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizing Methodologies and Relationships

Caption: Synthetic and diversification workflow for this compound.

Caption: Postulated mechanism of anticancer activity via Topoisomerase I inhibition.

Conclusion

While direct SAR data for this compound is limited, a comprehensive analysis of related tetrahydroquinoline and tetrahydroisoquinoline analogs provides a solid foundation for predicting its biological potential and guiding future research. The N-acetyl and 6-bromo positions are key handles for chemical modification to explore a range of biological activities, including but not limited to anticancer, antimicrobial, and neurological applications. The experimental protocols and conceptual workflows presented in this guide offer a starting point for researchers to synthesize and evaluate novel derivatives based on this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

Methodological & Application

Application Note and Protocol: HPLC Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

This document provides a comprehensive guide for the analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography (HPLC). The protocols and methods detailed herein are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, scalable, and suitable for various applications, including impurity profiling and pharmacokinetic studies.[1]

Analytical Method

The proposed HPLC method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile and water, with an acid modifier to ensure good peak shape and resolution.

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in the table below. These parameters can be optimized further depending on the specific instrumentation and analytical requirements.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[1]

Data Presentation: Hypothetical Performance Data

The following tables summarize the expected performance characteristics of this HPLC method. This data is hypothetical and serves as a benchmark for method validation.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Hypothetical Result |

|---|---|

| Retention Time (tR) | ~15.8 min |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocol

This section provides a step-by-step procedure for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS applications)

-

Methanol (for sample dissolution)

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol.

-